4-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine
Overview
Description
4-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound that contains two 1,2,5-oxadiazole rings. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of amino groups in the structure makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine can be achieved through several methods. One common approach involves the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene at low temperatures (0–5°C). The reaction mixture is stirred for an hour, followed by purification through flash column chromatography and recrystallization to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under specific conditions.
Reduction: Nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in concentrated sulfuric acid (H₂SO₄) can be used for oxidation reactions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro-derivatives.
Reduction: Regeneration of the amino groups.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
4-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of energetic materials due to its high nitrogen content and stability.
Mechanism of Action
The mechanism of action of 4-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine involves its interaction with molecular targets through its amino groups. These groups can form hydrogen bonds and participate in nucleophilic attacks, leading to the formation of new chemical bonds. The compound’s effects are mediated through pathways involving these interactions, which can influence various biological and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Similar structure but with nitro groups instead of amino groups.
3-amino-4-azido-1,2,5-oxadiazole: Contains an azido group instead of a second oxadiazole ring.
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-((E)-{4-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene)-4-(1-pyrrolidinylmethyl)-1H-1,2,3-triazole-5-carbohydrazide: A more complex molecule with additional functional groups.
Uniqueness
4-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine is unique due to its dual oxadiazole rings and amino groups, which provide a balance of stability and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of energetic materials and bioactive molecules.
Properties
IUPAC Name |
4-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6O2/c5-3-1(7-11-9-3)2-4(6)10-12-8-2/h(H2,5,9)(H2,6,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPXCTGCUOBOBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NON=C1N)C2=NON=C2N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601277682 | |
Record name | [3,3′-Bi-1,2,5-oxadiazole]-4,4′-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601277682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17220-34-7 | |
Record name | [3,3′-Bi-1,2,5-oxadiazole]-4,4′-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17220-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3,3′-Bi-1,2,5-oxadiazole]-4,4′-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601277682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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